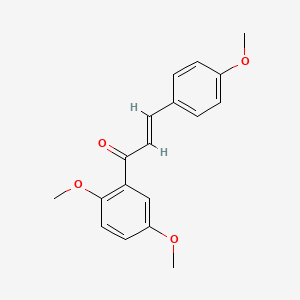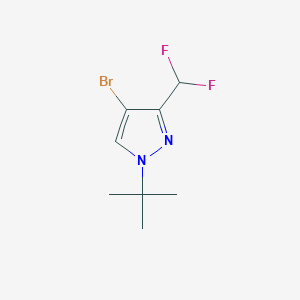
4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 1-position, and a difluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of an α,β-ethylenic ketone with a hydrazine derivative. For instance, the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of pyrazoline .
-
Introduction of the Bromine Atom: : The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions .
-
Introduction of the Difluoromethyl Group: : The difluoromethylation of the pyrazole ring can be carried out using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole can undergo various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives .
-
Cyclization Reactions: : The pyrazole ring can participate in cyclization reactions to form fused ring systems .
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Difluoromethylation: Difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and fused ring systems.
科学研究应用
4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and heterocycles .
-
Biology: : The compound can be used in the study of biological processes and as a potential lead compound for drug discovery .
-
Industry: : The compound can be used in the development of agrochemicals, dyes, and other industrial products .
作用机制
The mechanism of action of 4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, as well as energy-dependent and independent calcium uptake . These interactions can affect various cellular processes, including energy metabolism and signal transduction.
相似化合物的比较
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure due to the presence of a bromine atom and trifluoromethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Another compound with a bromine atom and trifluoromethyl group.
Uniqueness
4-Bromo-1-tert-butyl-3-(difluoromethyl)pyrazole is unique due to the presence of the tert-butyl group at the 1-position and the difluoromethyl group at the 3-position, which confer distinct chemical and physical properties
属性
IUPAC Name |
4-bromo-1-tert-butyl-3-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2/c1-8(2,3)13-4-5(9)6(12-13)7(10)11/h4,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCINGVONOQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2829604.png)
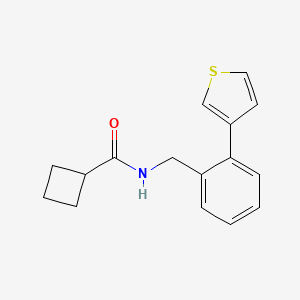
![3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2829608.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide](/img/structure/B2829610.png)
![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2829611.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2829612.png)
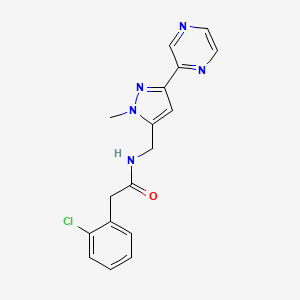
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)

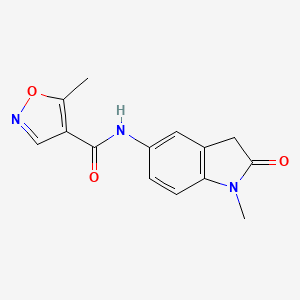
![4-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2829622.png)
![2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2829625.png)
